11alpha,17,21-Trihydroxypregn-4-en-3,20-dion 21-Acetat

Übersicht

Beschreibung

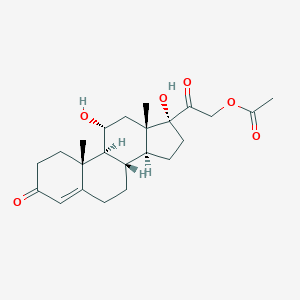

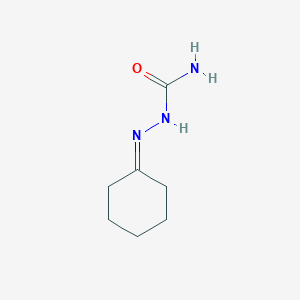

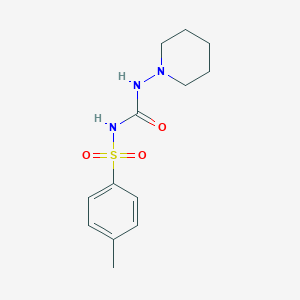

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate, also known as 11α-acetoxyprogesterone, is a steroid hormone used in laboratory experiments and scientific research. It is a synthetic progestin, derived from progesterone, and is commonly used to study the effects of progesterone on various biological systems. 11α-acetoxyprogesterone is known to interact with progesterone receptors and can be used to study the effects of progesterone on various biological systems.

Wissenschaftliche Forschungsanwendungen

COVID-19-Forschung

Epi-Hydrocortison 21-Acetat wird in der COVID-19-Forschung eingesetzt. Es ist eines der zertifizierten Referenzmaterialien für hochgenaue und zuverlässige Datenanalysen .

Kosmetikindustrie

Epi-Hydrocortison 21-Acetat wird in der Kosmetikindustrie eingesetzt, insbesondere in der Formulierung von Aufhellungscremes. Eine spezifische Methode wurde für die simultane Quantifizierung von Hydrocortison 21-Acetat, Dexamethason und Fluocinolonacetonid in Aufhellungscremeformulierungen unter Verwendung der Umkehrphasen-Hochleistungsflüssigkeitschromatographie entwickelt .

Analytische Chemie

In der analytischen Chemie wird Epi-Hydrocortison 21-Acetat bei der Entwicklung von Stabilitätsindikationsassays eingesetzt. Beispielsweise wurde eine Methode für die simultane Quantifizierung von Hydrocortison 21-Acetat, Dexamethason und Fluocinolonacetonid unter Verwendung der Umkehrphasen-Hochleistungsflüssigkeitschromatographie entwickelt .

Dermatologie

Epi-Hydrocortison 21-Acetat wird in der Dermatologie eingesetzt, insbesondere bei der Behandlung von Hauterkrankungen. Der Missbrauch von topischen Kortikosteroiden als Kosmetika hat sich jedoch zu einem Trend entwickelt und zur Entwicklung vieler Hauterkrankungen geführt .

Pharmazeutische Formulierungen

Epi-Hydrocortison 21-Acetat wird bei der Entwicklung neuer pharmazeutischer Formulierungen eingesetzt. So wurde es beispielsweise erfolgreich in die Suspension von festen Lipid-Nanopartikeln zusammen mit anderen steroidalen entzündungshemmenden Verbindungen integriert .

Qualitätskontrolle

In der Qualitätskontrolle wird Epi-Hydrocortison 21-Acetat als Referenzstandard für die Validierung von analytischen Methoden verwendet. Es wird verwendet, um die Linearität, Genauigkeit, Präzision, Wiederfindung, Nachweisgrenze (LOD), Quantifizierungsgrenze (LOQ) und Robustheit der Methode zu bestimmen .

Wirkmechanismus

Target of Action

The primary target of Epi Hydrocortisone 21-Acetate, an analog of Hydrocortisone , is the glucocorticoid receptor. This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones .

Mode of Action

Upon binding to the glucocorticoid receptor, Epi Hydrocortisone 21-Acetate triggers a conformational change in the receptor. This allows the receptor to translocate into the nucleus, where it regulates the transcription of target genes . These genes are involved in a wide range of physiological processes, including inflammation, immune response, and metabolism .

Biochemical Pathways

The activation of the glucocorticoid receptor by Epi Hydrocortisone 21-Acetate influences several biochemical pathways. For instance, it can inhibit the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines . It can also influence the metabolism of carbohydrates, proteins, and lipids by modulating the expression of metabolic enzymes .

Pharmacokinetics

Hydrocortisone is well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Epi Hydrocortisone 21-Acetate’s action are diverse due to the wide range of genes it can influence. Its anti-inflammatory effects are particularly notable, as it can reduce swelling, redness, and pain at sites of inflammation . It also has immunosuppressive effects, which can be beneficial in conditions involving overactive immune responses .

Action Environment

The action, efficacy, and stability of Epi Hydrocortisone 21-Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence its stability .

Biochemische Analyse

Biochemical Properties

The role of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate in biochemical reactions is primarily related to its function as a glucocorticoid Glucocorticoids are a type of steroid hormone that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell

Cellular Effects

The effects of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate on cells and cellular processes are complex and multifaceted. As a glucocorticoid analogue, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate is likely related to its role as a glucocorticoid analogue Glucocorticoids exert their effects at the molecular level through binding interactions with the glucocorticoid receptor, leading to changes in gene expression

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXXDVDDISNDU-VVCDUNCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858940 | |

| Record name | Epihydrocortisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250-97-1 | |

| Record name | (11α)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1250-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epi-Hydrocortisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epihydrocortisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPI-HYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO6X7W9IAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)